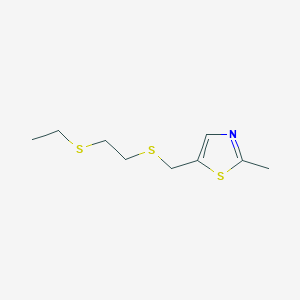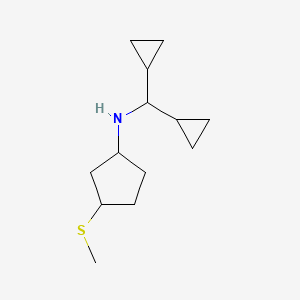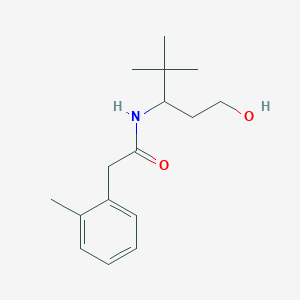
5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole is a chemical compound with a molecular formula of C9H16S4N2. It is a thiazole derivative that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole is not fully understood. However, it has been proposed that this compound interacts with thiols through a Michael addition reaction. This results in the formation of a thiazolidine ring, which is responsible for the fluorescence of this compound. Additionally, it has been proposed that this compound may induce apoptosis in cancer cells through the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole has been found to have various biochemical and physiological effects. As mentioned earlier, this compound has been shown to have cytotoxic effects on cancer cells and has been found to induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties and has been shown to protect against oxidative stress. It has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole is its high selectivity for thiols. This makes it a useful tool for the detection of thiols in biological samples. Additionally, this compound has been found to have low toxicity, which makes it a promising candidate for further study. However, one of the limitations of this compound is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole. One area of research is the development of new fluorescent probes for the detection of thiols. This compound has shown promise in this area, and further research could lead to the development of new and more efficient probes. Additionally, further research could be done on the potential use of this compound as an anticancer agent. This could involve the development of new derivatives of this compound with improved cytotoxic effects on cancer cells. Finally, research could be done on the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole is a thiazole derivative that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further study. Its high selectivity for thiols makes it a useful tool for the detection of thiols in biological samples, and its low toxicity makes it a promising candidate for further study. Future research could focus on the development of new fluorescent probes, the potential use of this compound as an anticancer agent, and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole involves the reaction of 2-(methylthio)ethylamine with 2-bromoethyl ethyl sulfide in the presence of a base. This reaction results in the formation of the thiazole derivative 5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole. The synthesis of this compound has been reported in various research articles, and it has been found to be a relatively simple process.
Scientific Research Applications
5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of thiols. This compound has been found to be highly selective for thiols and has been used for the detection of thiols in biological samples. Additionally, this compound has been studied for its potential use as an anticancer agent. It has been found to have cytotoxic effects on cancer cells and has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
5-(2-ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS3/c1-3-11-4-5-12-7-9-6-10-8(2)13-9/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXMTKBKWAKXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCSCC1=CN=C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethylsulfanylethylsulfanylmethyl)-2-methyl-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)

![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)


![1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B7635904.png)